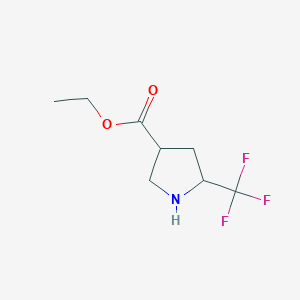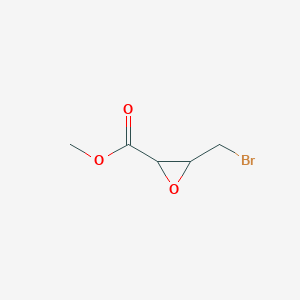
Methyl 3-(bromomethyl)oxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(bromomethyl)oxirane-2-carboxylate is an organic compound with the molecular formula C5H7BrO3. It is a derivative of oxirane, which is a three-membered cyclic ether. This compound is characterized by the presence of a bromomethyl group attached to the oxirane ring and a carboxylate ester group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-(bromomethyl)oxirane-2-carboxylate can be synthesized through several methods. One common method involves the reaction of methyl 3-hydroxy-2-oxopropanoate with bromine in the presence of a base. The reaction proceeds through the formation of an intermediate bromohydrin, which undergoes intramolecular cyclization to form the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(bromomethyl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxy esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Ring-Opening Reactions: Reagents such as water, alcohols, and amines are used under acidic or basic conditions to facilitate ring opening.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Ring-Opening Reactions: Products include β-hydroxy esters and β-amino esters.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(bromomethyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 3-(bromomethyl)oxirane-2-carboxylate involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The oxirane ring can also be opened by nucleophiles, resulting in the formation of β-hydroxy esters. These reactions are facilitated by the presence of electron-withdrawing groups, which stabilize the transition state and lower the activation energy.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(bromomethyl)oxirane-2-carboxylate can be compared with other similar compounds such as:
Methyl 3-(chloromethyl)oxirane-2-carboxylate: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and selectivity in chemical reactions.
Methyl 3-(iodomethyl)oxirane-2-carboxylate: Contains an iodine atom, which makes it more reactive due to the larger atomic size and lower bond dissociation energy.
Methyl 3-(hydroxymethyl)oxirane-2-carboxylate: Contains a hydroxyl group instead of a halogen, leading to different chemical properties and reactivity.
This compound is unique due to the presence of the bromomethyl group, which imparts specific reactivity and selectivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
1378833-07-8 |
|---|---|
Molekularformel |
C5H7BrO3 |
Molekulargewicht |
195.01 g/mol |
IUPAC-Name |
methyl 3-(bromomethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C5H7BrO3/c1-8-5(7)4-3(2-6)9-4/h3-4H,2H2,1H3 |
InChI-Schlüssel |
KSVXJXLLDXUNQD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C(O1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-2-[(3R,4R)-1-(cyclopropanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13504124.png)
![(3-Aminopropyl)[(3,5-dichlorophenyl)methyl]amine](/img/structure/B13504128.png)
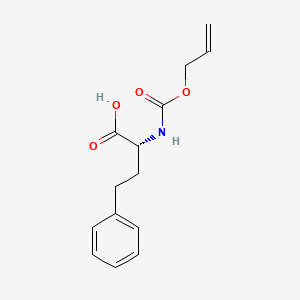
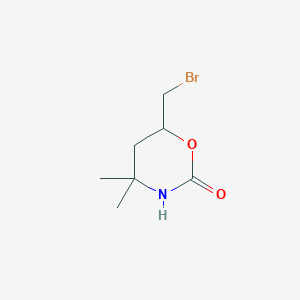

![1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13504155.png)
![3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13504160.png)


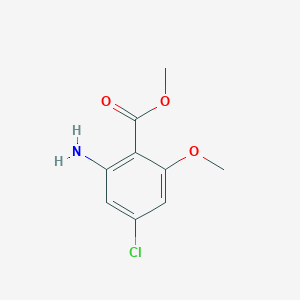
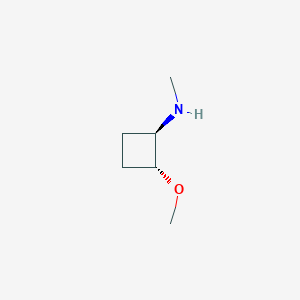
![tert-butyl N-{2-[5-(hydroxymethyl)-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13504199.png)
![3,8-Bis(tert-butoxycarbonyl)-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13504200.png)
